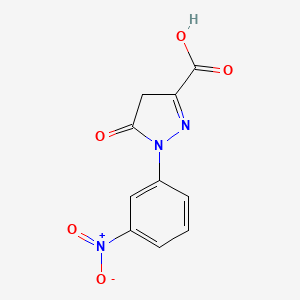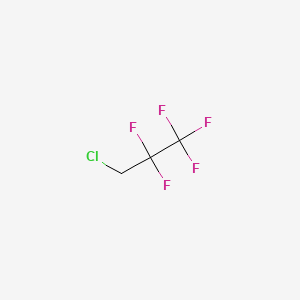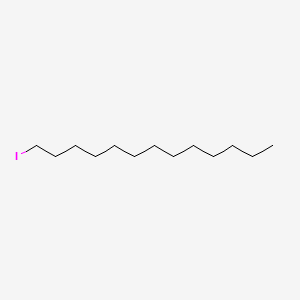
1-Iodotridecane
Übersicht
Beschreibung
1-Iodotridecane, also known as Tridecyl iodide, is a chemical compound with the molecular formula C13H27I . It has an average mass of 310.258 Da and a mono-isotopic mass of 310.115723 Da .
Molecular Structure Analysis
The molecular structure of 1-Iodotridecane consists of a chain of 13 carbon atoms (tridecane) with an iodine atom attached to one end . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Iodotridecane has a molecular weight of 310.26 . The density is roughly estimated to be 1.1708 . It has a melting point of 12.3°C and an estimated boiling point of 295.12°C . The refractive index is 1.4812 .Wissenschaftliche Forschungsanwendungen
Nanotechnology and Imaging
Quantum Dots for Live Cells and In Vivo Imaging : Quantum dots (Qdots), including those modified with iodine-containing compounds, have evolved from electronic materials science to biological applications. They have potential for studying intracellular processes, high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics (Michalet et al., 2005).
Nanocarbons for Biomedical Applications : Nanocarbons, possibly incorporating iodine derivatives, are used in biosensing, bioimaging, and as drug/gene carriers for in vivo targeting. They have shown effectiveness in photothermal cancer therapy and as fluorescent labels for cell and tissue imaging (Panwar et al., 2019).
Photovoltaics and Energy
- Iodine-Doped Photocatalysts for Solar Hydrogen Generation : Iodine-doped materials, like poly(3,4-ethylenedioxythiophene)-modified silicon nanowire arrays, have shown potential in photocatalytic efficiency for hydrogen production using solar energy (Yang et al., 2012).
Therapeutics and Drug Delivery
- Biocarrier Development for Cancer Treatment : Iodine-containing compounds could play a role in the development of biocarriers that enhance the therapeutic effect of radiation in cancer treatment. This includes the use of monocytes/macrophages as carriersfor delivering therapeutic and imaging contrast agents to tumors (Choi et al., 2012).
- Enhanced Tumor Retention of Radiohalogen Labels : Iodine labels, such as those used in antibody labeling, can be enhanced for better tumor targeting and retention, which is crucial for effective radioimmunotherapy in cancer treatment (Boswell et al., 2013).
Biochemical and Molecular Biology
Biochemistry of Iodothyronine Selenodeiodinases : Research on iodothyronine deiodinases, which might involve iodine-containing compounds like 1-Iodotridecane, focuses on their biochemical and physiological roles, particularly in thyroid physiology (Bianco et al., 2002).
Genetic Evidence for Lipolytic Patterns Modulated by Iodothyronamines : Studies have shown that iodothyronamines, structurally related to thyroid hormones, can influence gene expression related to lipid metabolism and body weight, which may have implications for obesity and dyslipidemia treatments (Mariotti et al., 2014).
Environmental and Health Policy
- Iodine Deficiency Elimination in Peru : Research on iodine deficiency and its public health implications, potentially relevant to compounds like 1-Iodotridecane, has led to significant health policy designs, such as the National Program for the Control of Endemic Goiter and Cretinism in Peru (Pretell, 2017).
Safety And Hazards
When handling 1-Iodotridecane, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1-iodotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMQNYEIPCUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337940 | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodotridecane | |
CAS RN |
35599-77-0 | |
| Record name | 1-Iodotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

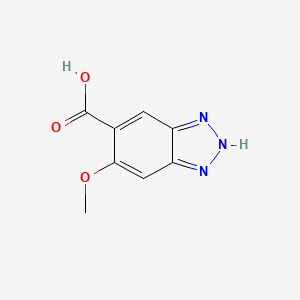
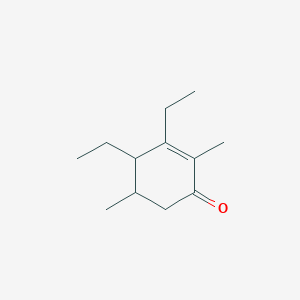
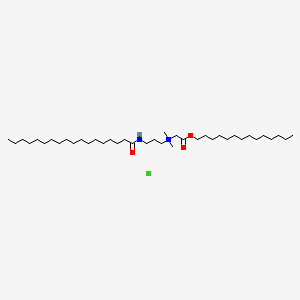
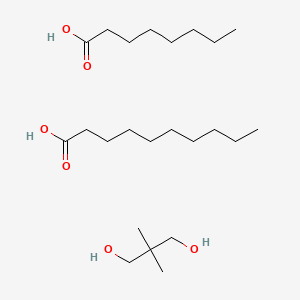
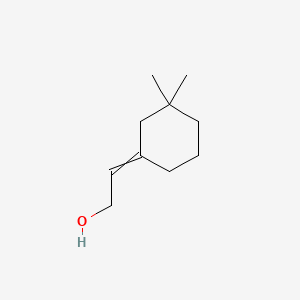
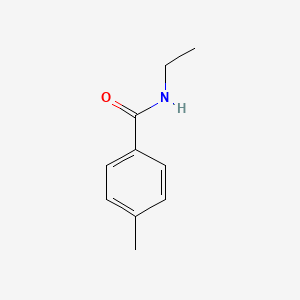
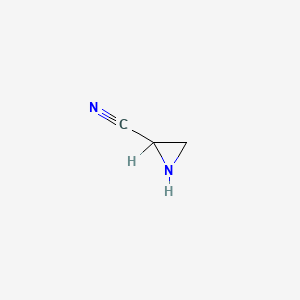
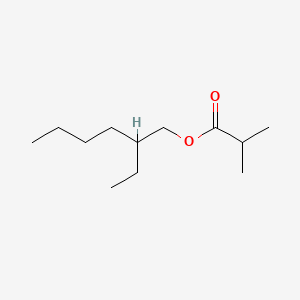
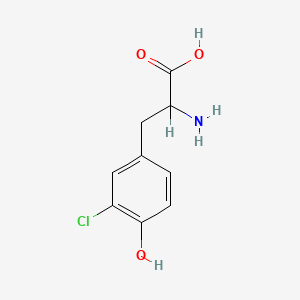
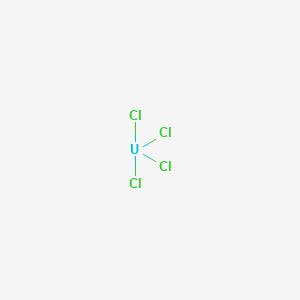
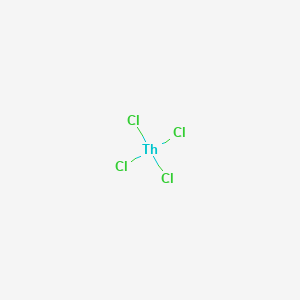
![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)
